molecular formula C21H16ClFN2O5S B2666463 (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide CAS No. 339105-12-3

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2666463
CAS No.: 339105-12-3
M. Wt: 462.88
InChI Key: SIAOQVJNVMJKSE-VAWYXSNFSA-N
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Description

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide is a complex organic compound with a unique structure that includes chlorophenoxy, nitrophenyl, fluorophenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chlorophenol, which is then nitrated to form 2-chlorophenoxy-3-nitrobenzene. This intermediate is further reacted with 4-fluorobenzylamine to introduce the fluorophenyl group. The final step involves the formation of the sulfonamide group through a reaction with ethene-1-sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and sulfonamide groups suggests potential interactions with proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitrophenyl and sulfonamide groups distinguishes it from other similar compounds, providing a unique profile for scientific and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O5S/c22-18-3-1-2-4-20(18)30-21-10-7-15(13-19(21)25(26)27)11-12-31(28,29)24-14-16-5-8-17(23)9-6-16/h1-13,24H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOQVJNVMJKSE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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